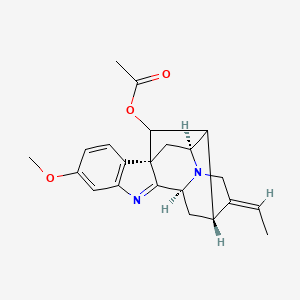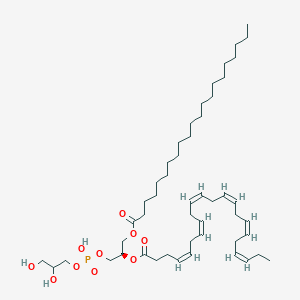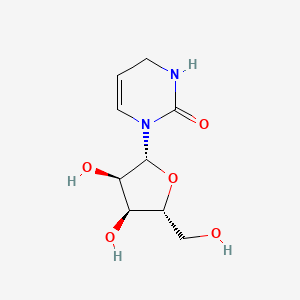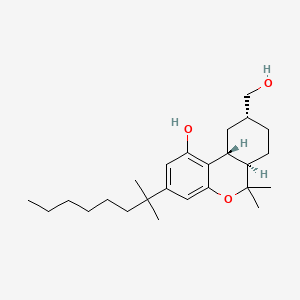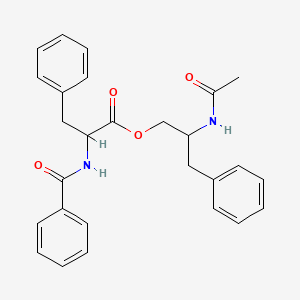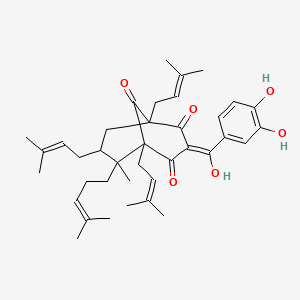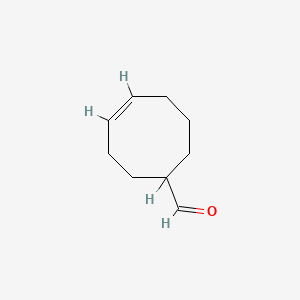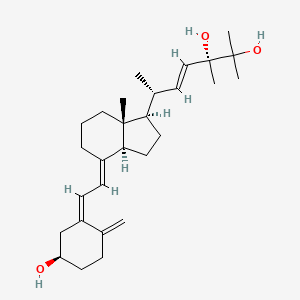
24,25-Dihydroxyergocalciferol
Descripción general
Descripción
24,25-Dihydroxyergocalciferol, also known as secalciferol, is one of the most active forms of vitamin D and an essential circulating vitamin D3 metabolite . It is produced in the kidney and has been found to increase intestinal absorption of calcium in normal people and in patients with various disorders of mineral metabolism .
Synthesis Analysis
24,25-Dihydroxyergocalciferol can be synthesized by modifying analogs at the side chain and the A-ring, which differ from one another in their absolute configuration at C-24 . A novel synthesis of side-chain homologated analogs of vitamin D isomers has been described, which allows for the insertion of the double bond into the C-24 position of the side chain . A short, efficient copper-mediated synthesis of 1α,25-Dihydroxyvitamin D2 (1α,25-Dihydroxyergocalciferol) and C-24 Analogs has also been reported .
Molecular Structure Analysis
The molecular formula of 24,25-Dihydroxyergocalciferol is C28H44O3 . Its molecular weight is 428.6 g/mol . The IUPAC name is (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol .
Chemical Reactions Analysis
During the electrochemical oxidation of 25-hydroxyergocalciferol, 1α,25-dihydroxyergocalciferol, and 24,25-dihydroxyergocalciferol, it was determined that the characteristic metabolites such as 25-hydroxyergocalciferol or 1α,25-dihydroxyergocalciferol were not the main products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 24,25-Dihydroxyergocalciferol include a molecular weight of 428.6 g/mol, XLogP3-AA of 4.8, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and rotatable bond count of 5 .
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Analogs of 1,25-dihydroxyergocalciferol, including 24,25-Dihydroxyergocalciferol, have been tested for their antiproliferative activity against a series of human cancer cell lines in vitro and in vivo . The proliferation inhibition caused by the analogs was higher than that of the parent compounds .
In Vivo Toxicity
The toxicity of these analogs, measured as the serum calcium level, was found to be lower than the parent compounds . This suggests that 24,25-Dihydroxyergocalciferol and its analogs could potentially be safer alternatives for therapeutic applications .
Induction of Cell Differentiation
These analogs were able to induce G0/G1 cell cycle arrest and differentiation in HL-60 and MV4-11 leukemic cells . This was expressed as morphological signs typical for monocytes .
Expression of Cell Differentiation Markers
The analogs also induced the expression of CD11b and/or CD14 cell-differentiation markers . This suggests that they could potentially be used to promote cell differentiation in certain types of cancer cells .
Induction of Vitamin D Receptor (VDR) Protein Expression
The most potent analogs were able to induce vitamin D receptor (VDR) protein expression, mainly in the cytoplasmic fraction of HL-60 or MV4-11 cells . This suggests that they could potentially be used to modulate VDR expression in these cells .
Competitive Protein-Binding Assays
24,25-Dihydroxyergocalciferol has been found to be less potent than its D3 analogs in displacement assays for binding to rat serum binding proteins . This suggests that it could potentially be used in studies investigating the binding affinities of different vitamin D analogs .
Direcciones Futuras
The future directions of 24,25-Dihydroxyergocalciferol research could involve the development of vitamin D analogs that can separate the effects of the active metabolite 1,25-dihydroxyvitamin D (1,25 (OH)2 D) on calcium and phosphate homeostasis from its effects on other biologic processes . This could potentially target specific diseases with minimal side effects .
Mecanismo De Acción
Target of Action
24,25-Dihydroxyergocalciferol, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) .
Mode of Action
24,25-Dihydroxyergocalciferol is considered an inactive metabolite Some evidence of a possible receptor has been obtained .
Biochemical Pathways
The formation of 24,25-Dihydroxyergocalciferol is part of the C-24/C-23 pathway of 25-OH-D3 metabolism . It is proposed that 24,25-dihydroxyvitamin D3 is a metabolite of 25-hydroxyvitamin D3 which is destined for excretion .
Pharmacokinetics
It is known that vitamin d analogs are absorbed from the gastrointestinal tract, with peak blood concentrations usually attained within several hours after repeated oral dosing .
Result of Action
Its concentration is expected to decrease in case of mutations inactivating the vitamin d 24-hydroxylase gene .
Propiedades
IUPAC Name |
(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-BJWACDMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24,25-Dihydroxyergocalciferol | |
CAS RN |
71183-99-8 | |
| Record name | 24,25-Dihydroxyvitamin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071183998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




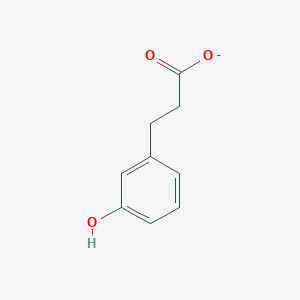
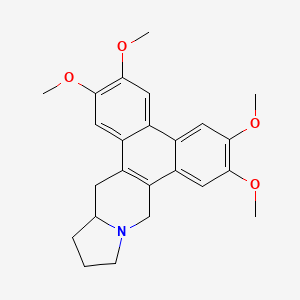
![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)
